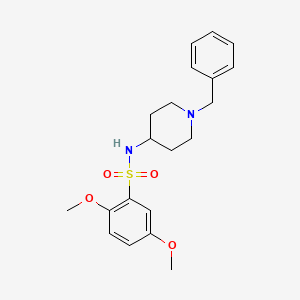![molecular formula C17H18N2O6S2 B3565662 N3,N3,N8,N8-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B3565662.png)
N3,N3,N8,N8-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide
Overview
Description
N3,N3,N8,N8-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is a complex organic compound with the molecular formula C17H18N2O6S2 This compound is known for its unique structural features, which include a benzo[c]chromene core and two sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3,N8,N8-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide typically involves multiple steps. One common method starts with the preparation of the benzo[c]chromene core through a C-H sulfenylation of o-benzyl-protected phenols, followed by a photocatalyzed radical cyclization . This process involves the use of S-aryl dibenzothiophenium salts as precursors, which undergo a single-electron transfer to form aryl radicals. These radicals then cyclize to form the desired tricyclic systems .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could potentially enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N3,N3,N8,N8-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic core.
Scientific Research Applications
N3,N3,N8,N8-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N3,N3,N8,N8-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, while the benzo[c]chromene core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N3,N3,N8,N8-tetraethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide: Similar structure but with ethyl groups instead of methyl groups.
6H-benzo[c]chromene derivatives: Various derivatives with different substituents on the chromene core.
Uniqueness
N3,N3,N8,N8-tetramethyl-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is unique due to its specific combination of methyl groups and sulfonamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-N,3-N,8-N,8-N-tetramethyl-6-oxobenzo[c]chromene-3,8-disulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c1-18(2)26(21,22)11-5-7-13-14-8-6-12(27(23,24)19(3)4)10-16(14)25-17(20)15(13)9-11/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILRKLJVLHQXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C=C(C=C3)S(=O)(=O)N(C)C)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3565591.png)
![3,4-dimethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3565609.png)
![N-[4-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3565610.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)methanesulfonamide](/img/structure/B3565620.png)
![4-chloro-5-[4-(methylsulfonyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B3565634.png)
![{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B3565648.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B3565656.png)
![N-(2,5-DIMETHOXYPHENYL)-2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE](/img/structure/B3565658.png)
![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B3565670.png)

![2-(4-ethylphenoxy)-N-[4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3565679.png)
![2-(4-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B3565687.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3565693.png)
